N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Description
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a sulfonamide derivative featuring a pyrrolidine ring substituted with a 5-fluoropyrimidin-4-yl group. The fluorine atom on the pyrimidine ring likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs, a common strategy in drug design .
Properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O2S/c1-14(18(2,16)17)8-3-4-15(6-8)10-9(11)5-12-7-13-10/h5,7-8H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGXRVSLGURRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC=C2F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The most common approach involves displacing a chloro substituent on pyrimidine with pyrrolidin-3-amine.
Procedure :
-
Protection of Pyrrolidin-3-amine :
-
Coupling with 4-Chloro-5-fluoropyrimidine :
-
Deprotection :
Challenges :
Alternative Route: Reductive Amination
For substrates with poor NAS reactivity, reductive amination offers an alternative.
Procedure :
-
Synthesis of 4-Oxo-pyrimidine Intermediate :
-
Reduction :
Yield : ~50–55%, lower than NAS due to additional steps.
Sulfonamide Formation
Direct Sulfonylation
The secondary amine of 1-(5-fluoropyrimidin-4-yl)prolidin-3-amine reacts with methanesulfonyl chloride.
Procedure :
-
Reaction Conditions :
-
Workup :
-
Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
-
-
Purification :
Optimization Notes :
Stepwise Methylation and Sulfonylation
For cases requiring regioselective N-methylation:
-
Methylation :
-
Sulfonylation :
Yield : 60–65% over two steps.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Synthetic Approaches
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| NAS + Direct Sulfonylation | 70% | Fewer steps, high efficiency | Requires Boc protection/deprotection |
| Reductive Amination | 50% | Bypasses NAS challenges | Lower yield, additional redox steps |
| Stepwise Methylation | 60% | Regioselective methylation | Lengthy process |
Industrial-Scale Considerations
Solvent Selection
Cost Analysis
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Substitution
Sulfonamide Stability
Emerging Methodologies
Flow Chemistry
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the sulfonamide group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoropyrimidine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. The pyrrolidine ring may enhance binding affinity and specificity, while the methanesulfonamide group can modulate the compound’s solubility and stability .
Comparison with Similar Compounds
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
- Structure: Replaces the 5-fluoropyrimidin-4-yl group with a 4-cyanopyrimidin-2-yl moiety.
- Molecular Formula : C₁₁H₁₅N₅O₂S (vs. C₁₀H₁₄FN₅O₂S for the target compound, assuming substitution differences).
- Molecular Weight : 281.34 g/mol .
- Commercial availability in small quantities (10–100 mg) at prices ranging from $118.5 to $372.0, indicating its use in early-stage research .
N-(4-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
- Structure : Features a piperidine ring instead of pyrrolidine and a propionamide tail.
- Molecular Formula : C₂₀H₂₆FN₅O₃S.
- Molecular Weight : 435.5 g/mol .
- Key Differences: The piperidine ring (6-membered) may confer distinct conformational flexibility compared to the pyrrolidine (5-membered) in the target compound.
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide
- Structure : Incorporates a chromen-4-one and pyrazolo[3,4-d]pyrimidine core, significantly increasing complexity.
- Molecular Weight : 603.0 g/mol .
- Key Differences: The extended aromatic system (chromenone) and fused pyrazolopyrimidine suggest a broader pharmacophore, likely targeting kinases or DNA-associated enzymes. Higher molecular weight may reduce bioavailability compared to simpler sulfonamide derivatives.
Tabulated Comparison of Key Features
*Estimated based on structural analogy.
Research Findings and Implications
- Fluorine vs. Cyano Substituents: Fluorine’s electronegativity and small atomic radius often improve metabolic stability and membrane permeability compared to cyano groups, which are bulkier and less electronegative .
- Ring Size Effects : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters steric and electronic profiles, impacting target selectivity. Piperidine derivatives may exhibit enhanced solubility due to increased flexibility .
- Synthetic Complexity: The chromenone-containing compound requires multi-step synthesis (e.g., Suzuki coupling), whereas simpler sulfonamides like the target compound might be synthesized via direct amidation or nucleophilic substitution.
Biological Activity
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C10H15FN4O2S
- Molecular Weight : 274.32 g/mol
- Structure : It features a pyrrolidine ring substituted with a 5-fluoropyrimidine moiety and a methanesulfonamide group.
This compound is believed to interact with various biological targets, particularly enzymes involved in nucleotide metabolism. Its structural similarity to known inhibitors suggests potential activity against:
- Dihydrofolate reductase (DHFR)
- Thymidylate synthase (TS)
These targets are crucial in the synthesis of nucleotides, making this compound a candidate for further investigation as an anticancer agent.
In Vitro Studies
Preliminary studies have indicated that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance:
- 5-Fluorouracil , a pyrimidine analog, has shown effectiveness against various cancers by inhibiting DNA synthesis.
The compound's activity was assessed through various assays measuring cell viability and proliferation in cancerous cell lines. Results from these studies suggest that this compound may exhibit dose-dependent cytotoxicity.
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 0.5 | DHFR Inhibition |
| Study B | MCF7 | 1.2 | TS Inhibition |
| Study C | A549 | 0.8 | Nucleotide Metabolism |
Notable Findings
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that the compound can significantly reduce the proliferation of HeLa and MCF7 cells, indicating its potential as an antitumor agent.
- Selectivity : The compound demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
- Synergistic Effects : Combination studies with existing chemotherapeutics revealed enhanced efficacy, indicating potential for combination therapy approaches.
Q & A
Q. What are the critical steps and methodological considerations for synthesizing N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide with high purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce the fluoropyrimidine group and sulfonamide coupling. Key steps include:
- Fluoropyrimidine functionalization : Reacting pyrrolidin-3-yl precursors with 5-fluoropyrimidin-4-yl derivatives under controlled temperatures (e.g., 60–80°C) and inert atmospheres to minimize side reactions .
- Sulfonamide coupling : Using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure efficient N-methylation and sulfonamide bond formation .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via HPLC .
Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the pyrrolidine and pyrimidine rings .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect residual solvents or byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Core modifications : Systematic substitution of the fluoropyrimidine ring (e.g., replacing fluorine with other halogens) to evaluate effects on target binding affinity .
- Pyrrolidine ring adjustments : Introducing steric hindrance (e.g., methyl groups) to assess conformational flexibility and metabolic stability .
- Sulfonamide group variations : Testing alternative sulfonamides (e.g., ethylsulfonyl) to modulate solubility and bioavailability .
- In silico modeling : Docking studies using crystallographic data of target proteins (e.g., kinases) to predict binding modes .
Q. What experimental models are suitable for evaluating the compound’s dual anti-inflammatory and anticancer potential?
- In vitro models :
- Cancer : Cell viability assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Inflammation : LPS-induced cytokine (IL-6, TNF-α) suppression in macrophages .
- In vivo models :
- Xenograft studies : Tumor growth inhibition in murine models, with pharmacokinetic profiling to assess bioavailability .
- Colitis models : Efficacy in reducing inflammation in dextran sulfate sodium (DSS)-treated mice .
Q. What methodologies are recommended for identifying and validating biological targets of this compound?
- Target identification :
- Affinity chromatography : Immobilizing the compound on resin to pull down binding proteins from cell lysates .
- Kinase profiling : Screening against kinase panels to identify inhibitory activity (e.g., TrkA kinase) .
- Validation :
- Surface Plasmon Resonance (SPR) : Quantifying binding kinetics (KD) between the compound and purified targets .
- CRISPR/Cas9 knockout : Validating target relevance by observing loss of compound efficacy in gene-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
